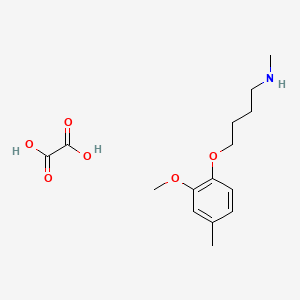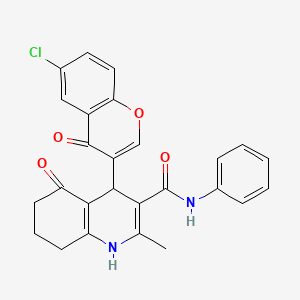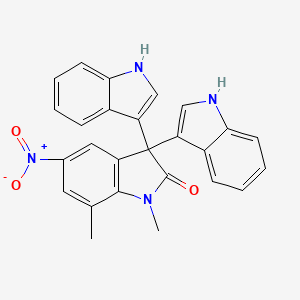
3,3-bis(1H-indol-3-yl)-1,7-dimethyl-5-nitroindol-2-one
Descripción general
Descripción
3,3-bis(1H-indol-3-yl)-1,7-dimethyl-5-nitroindol-2-one is a complex organic compound that belongs to the class of bis(indolyl)methanes These compounds are characterized by the presence of two indole units connected to a central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(1H-indol-3-yl)-1,7-dimethyl-5-nitroindol-2-one typically involves the condensation of indole derivatives with suitable aldehydes or ketones. One common method employs tungstic acid as a catalyst. The reaction parameters, including the quantity of the catalyst, solvents, temperature, and time, are optimized to achieve high yields. For instance, using ethanol as a solvent at 30°C with 10 mol% of tungstic acid can yield up to 92% of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Green chemistry approaches, such as using water as a solvent and taurine as a catalyst, are also explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3,3-bis(1H-indol-3-yl)-1,7-dimethyl-5-nitroindol-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted indoles and reduced derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
3,3-bis(1H-indol-3-yl)-1,7-dimethyl-5-nitroindol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3-bis(1H-indol-3-yl)-1,7-dimethyl-5-nitroindol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the ATPase motor domain of kinesin Eg5, which is involved in cell division, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
3,3-bis(indol-3-yl)-1,3-dihydroindol-2-ones: These compounds have similar structures but lack the nitro and methyl groups.
3,3-bis(indol-3-yl)methanes: These compounds are simpler in structure and do not contain the additional functional groups present in 3,3-bis(1H-indol-3-yl)-1,7-dimethyl-5-nitroindol-2-one.
Uniqueness
The presence of the nitro group and two methyl groups in this compound makes it unique compared to other bis(indolyl)methanes. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
3,3-bis(1H-indol-3-yl)-1,7-dimethyl-5-nitroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O3/c1-15-11-16(30(32)33)12-19-24(15)29(2)25(31)26(19,20-13-27-22-9-5-3-7-17(20)22)21-14-28-23-10-6-4-8-18(21)23/h3-14,27-28H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOCTUOMMQDCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=O)C2(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,4-dichlorophenyl)-7-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4093780.png)
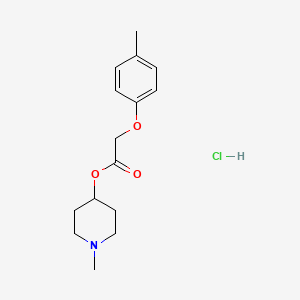
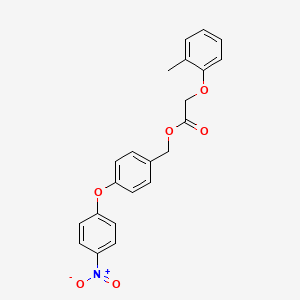
![2-[2-(2-chloro-5-methylphenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4093809.png)
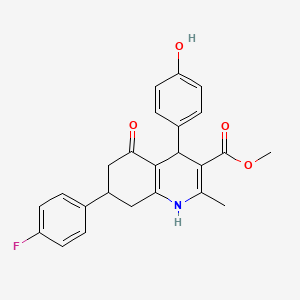
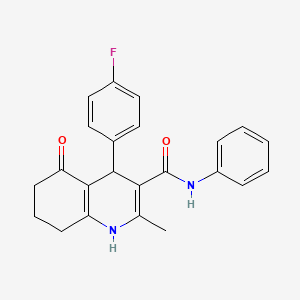
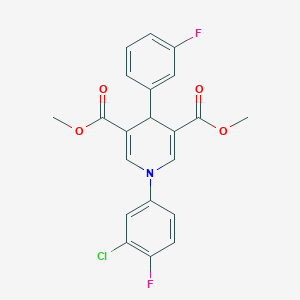
![dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4093840.png)
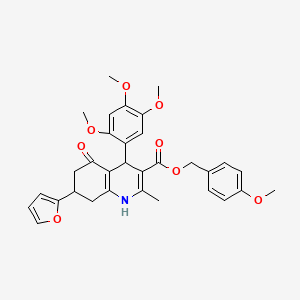

![N-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]furan-2-carboxamide](/img/structure/B4093872.png)
![2-[4-(4-methylphenoxy)butyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4093875.png)
